molecular formula C17H16N2O4 B12888687 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6329-96-0

3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12888687
CAS No.: 6329-96-0
M. Wt: 312.32 g/mol
InChI Key: RDUVQHCMRVEVJK-UHFFFAOYSA-N
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Description

3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a quinoline moiety attached to a bicyclic heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, could be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline moiety or the bicyclic structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated bicyclic structures.

Scientific Research Applications

3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a scaffold for the synthesis of new molecules with potential biological activity.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the bicyclic structure may interact with enzymes, inhibiting their activity and altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the quinoline moiety, which imparts additional biological activity and potential for drug development. Its complex structure also allows for diverse chemical modifications, making it a versatile compound for research.

Properties

CAS No.

6329-96-0

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-(quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c20-16(13-11-6-7-12(23-11)14(13)17(21)22)19-10-5-1-3-9-4-2-8-18-15(9)10/h1-5,8,11-14H,6-7H2,(H,19,20)(H,21,22)

InChI Key

RDUVQHCMRVEVJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C(=O)O

Origin of Product

United States

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